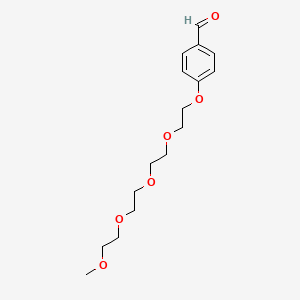
4-Methyldodecanoic acid
描述
4-Methyldodecanoic acid is an organic compound with the molecular formula C13H26O2. It belongs to the class of medium-chain fatty acids, characterized by an aliphatic tail containing between 4 and 12 carbon atoms . This compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral .
准备方法
The synthesis of 4-Methyldodecanoic acid can be achieved through various methods. One common synthetic route involves the bromination of 2-methyldodecanoic acid followed by dehydrobromination . The process begins with the bromination of 2-methyldodecanoic acid using phosphorus tribromide and bromine. The resultant bromoacyl bromide is then reacted with potassium metal in dry tert-butyl alcohol to yield tert-butyl 2-methylenedodecanoate. This intermediate is further processed to obtain pure this compound .
化学反应分析
4-Methyldodecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, phosphorus tribromide, and potassium metal . For instance, the bromination reaction with bromine and phosphorus tribromide results in the formation of bromoacyl bromide, which can be further processed to yield different products . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Methyldodecanoic acid has several scientific research applications. It is used in the study of medium-chain fatty acids and their metabolic pathways . In chemistry, it serves as a precursor for the synthesis of various derivatives and intermediates. In biology and medicine, it is studied for its potential effects on metabolic processes and its role in feedback inhibition mechanisms of insulin action . Additionally, it has industrial applications in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 4-Methyldodecanoic acid involves its role as a medium-chain fatty acid. It is metabolized in the body to form acylcarnitines, which are involved in the transport of fatty acids into the mitochondria for β-oxidation . Increased intracellular content of long-chain acylcarnitines is thought to serve as a feedback inhibition mechanism of insulin action . This compound’s molecular targets and pathways include enzymes involved in fatty acid metabolism and insulin signaling.
相似化合物的比较
4-Methyldodecanoic acid can be compared with other medium-chain fatty acids such as 2-methylundecanoic acid, 12-methyltetradecanoic acid, and 14-methylhexadecanoic acid . These compounds share similar structural features but differ in the length of their aliphatic tails and the position of the methyl group. The uniqueness of this compound lies in its specific chain length and methyl group position, which influence its chemical properties and biological activities .
属性
IUPAC Name |
4-methyldodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-12(2)10-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDXFMGAJMQOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401201 | |
| Record name | 4-methyldodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19998-93-7 | |
| Record name | 4-methyldodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


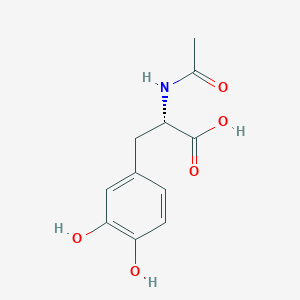
![(1S,5R)-bicyclo[3.1.0]hexan-2-one](/img/structure/B3049174.png)
![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B3049176.png)
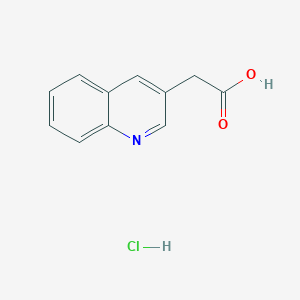
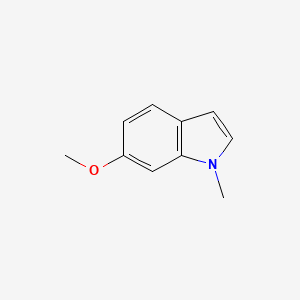

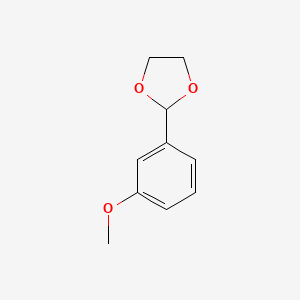
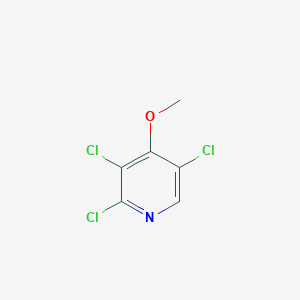
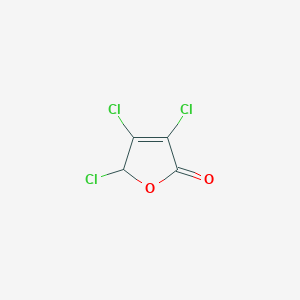
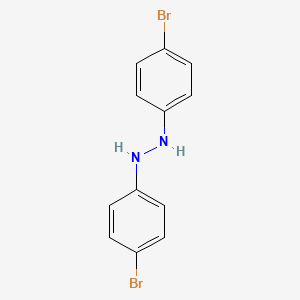
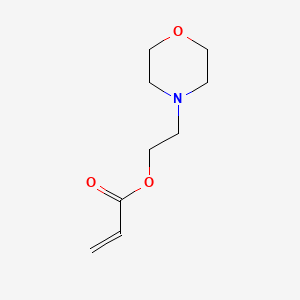
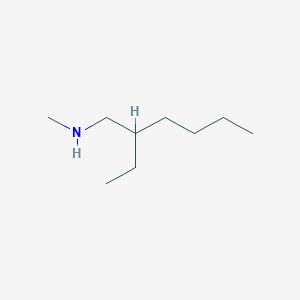
![2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3049195.png)
